Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate
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Overview
Description
Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl ring, an imidazo[4,5-c]pyridine core, and a methyl ester group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromo-2-fluorophenyl intermediate, which is then coupled with an imidazo[4,5-c]pyridine derivative under specific reaction conditions. The final step involves the esterification of the resulting compound to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-(2-bromo-4-fluorophenyl)acetate
- 4-Bromo-2-fluorophenyl derivatives
Uniqueness
Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate stands out due to its unique imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16BrFN4O3 |
---|---|
Molecular Weight |
411.23 g/mol |
IUPAC Name |
methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C16H16BrFN4O3/c1-25-13(23)7-19-16(24)22-5-4-12-14(21-8-20-12)15(22)10-3-2-9(17)6-11(10)18/h2-3,6,8,15H,4-5,7H2,1H3,(H,19,24)(H,20,21) |
InChI Key |
NKEFXLJIYYMNJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2 |
Origin of Product |
United States |
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